Fmoc-2,6-Dichloro-D-Phenylalanine

Description

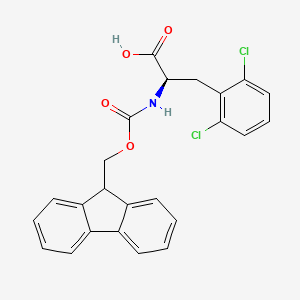

Structure

3D Structure

Properties

Molecular Formula |

C24H19Cl2NO4 |

|---|---|

Molecular Weight |

456.3 g/mol |

IUPAC Name |

(2R)-3-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19Cl2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

InChI Key |

IITGFAGFXKMPGS-JOCHJYFZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=CC=C4Cl)Cl)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4Cl)Cl)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

What are the properties of Fmoc-2,6-Dichloro-D-Phenylalanine

Part 1: Executive Summary & Strategic Utility

Fmoc-2,6-Dichloro-D-Phenylalanine (Fmoc-2,6-Cl₂-D-Phe-OH) represents a high-value "designer" amino acid used to engineer superior pharmacokinetic profiles in peptide therapeutics. Unlike standard phenylalanine, this residue introduces a dual-layer of conformational and metabolic constraint:

-

Chiral Inversion (D-Configuration): Eliminates recognition by endogenous L-specific proteases (e.g., chymotrypsin), significantly extending plasma half-life.

-

Steric Locking (2,6-Dichlorination): The bulky chlorine atoms at the ortho positions create a rigid steric barrier. This restricts rotation around the Cα-Cβ and Cβ-Cγ bonds, forcing the side chain into specific torsion angles (atropisomerism). This "locking" effect is critical for freezing bioactive conformations, thereby increasing receptor affinity and selectivity.

This compound is frequently deployed in the optimization of GLP-1 analogs, opioid receptor ligands, and protein-protein interaction (PPI) inhibitors where standard aromatic residues fail to provide necessary metabolic stability or conformational rigidity.

Part 2: Physicochemical Profile[1]

| Property | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,6-dichloro-D-phenylalanine |

| CAS Number | 1260590-53-1 (D-isomer) / 1260615-94-8 (L-isomer) |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ |

| Molecular Weight | 456.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | ≥ 98.0% (Chiral HPLC) |

| Solubility | Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM; Insoluble in Water |

| Melting Point | 180–195 °C (Typical range for Fmoc-Phe analogs) |

| Storage | 2–8°C, Desiccated, Protect from light |

Part 3: Mechanistic Pharmacology

The "Ortho-Effect" and Conformational Restriction

The 2,6-dichloro substitution is not merely a lipophilic modification; it is a structural wedge. In a standard phenylalanine, the phenyl ring rotates freely. In 2,6-Cl₂-Phe, the Van der Waals radius of Chlorine (1.75 Å) vs. Hydrogen (1.20 Å) creates a clash with the peptide backbone.

-

Result: The side chain adopts a perpendicular orientation relative to the peptide backbone (

constraint). -

Therapeutic Benefit: This reduces the entropic penalty of binding. If the "locked" conformation matches the receptor's binding pocket, affinity increases exponentially.

Metabolic Shielding

Proteolytic enzymes like chymotrypsin rely on the aromatic ring fitting into a hydrophobic pocket to initiate cleavage.

-

Steric Exclusion: The 2,6-dichloro atoms widen the effective width of the ring, preventing it from fitting deeply into the protease S1 pocket.

-

Chiral Evasion: The D-configuration reorients the carbonyl group, rendering the scissile bond inaccessible to the catalytic triad of serine proteases.

Part 4: Technical Protocol – Solid Phase Peptide Synthesis (SPPS)

CRITICAL WARNING: The primary failure mode when using Fmoc-2,6-Cl₂-D-Phe is incomplete coupling . The same steric bulk that provides therapeutic benefit also blocks the incoming activated ester from reaching the N-terminus of the resin-bound peptide. Standard protocols (HBTU, 30 min) will fail.

Optimized Coupling Protocol

Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC. Avoid HBTU/TBTU.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization risk.

-

Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling.

Workflow:

-

Resin Swelling: Swell resin in DMF for ≥30 mins.

-

Pre-Activation:

-

Dissolve Fmoc-2,6-Cl₂-D-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Add DIEA (6.0 eq).

-

Wait exactly 30-60 seconds for the yellow color (activated ester formation) before adding to resin.

-

-

Coupling Reaction:

-

Monitoring:

-

Do NOT rely on Kaiser Test: Steric hindrance can give false negatives (residue is too bulky for ninhydrin to access).

-

Use Chloranil Test or Micro-cleavage/HPLC to verify coupling >99%.

-

-

Double Coupling: If <99% conversion, repeat step 3 with fresh reagents.

Deprotection

The removal of the Fmoc group after coupling 2,6-Cl₂-D-Phe can be slow due to the bulky side chain shielding the carbamate.

-

Standard: 20% Piperidine in DMF.[2]

-

Modification: Extend deprotection time to 2 x 15 mins (vs standard 2 x 5 mins).

Visualization of the Workflow

The following diagram illustrates the specific bottlenecks introduced by the 2,6-dichloro moiety and the required protocol adjustments.

Part 5: Structure-Activity Relationship (SAR) Logic

The incorporation of Fmoc-2,6-Cl₂-D-Phe affects the drug candidate's profile through three distinct pathways. Understanding these allows for rational design.

Part 6: References

-

ChemicalBook. (2025). Fmoc-2,6-Dichloro-D-Phenylalanine CAS Data and Properties.[3][4] Retrieved from

-

ChemSrc. (2025). Fmoc-2,6-Dichloro-D-Phenylalanine Structure and MSDS. Retrieved from

-

Bachem. (2024). Introduction to Peptide Synthesis Methods: Strategies for Hindered Amino Acids. Retrieved from

-

National Institutes of Health (NIH). (2014). Methods and protocols of modern solid phase peptide synthesis.[1][5] PMC. Retrieved from

-

AChemBlock. (2026).[4] N-Fmoc-2,6-dichloro-L-phenylalanine Product Specifications. Retrieved from

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]

- 3. 1260590-53-1_Fmoc-2,6-Dichloro-D-PhenylalanineCAS号:1260590-53-1_Fmoc-2,6-Dichloro-D-Phenylalanine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. 芴甲氧羰基-D-苯丙氨酸 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

Technical Whitepaper: Fmoc-2,6-Dichloro-D-Phenylalanine

Optimizing Peptide Therapeutics via Steric Constraint and Proteolytic Stability

Executive Summary

Fmoc-2,6-Dichloro-D-Phenylalanine is a specialized, non-proteinogenic amino acid building block used in the development of next-generation peptide therapeutics. Its structural architecture combines two critical features: the D-configuration , which confers resistance to endogenous proteases, and the 2,6-dichloro substitution pattern , which introduces profound steric hindrance.

This "ortho-effect" locks the amino acid side chain into specific conformations, reducing the entropic penalty of receptor binding and potentially creating atropisomers (rotationally restricted isomers). While these properties make it a powerful tool for increasing the potency and metabolic stability of GLP-1 analogs, antimicrobial peptides, and kinase inhibitors, they also present significant challenges in Solid Phase Peptide Synthesis (SPPS). This guide details the physicochemical profile, synthetic protocols, and medicinal chemistry applications required to successfully utilize this sterically demanding residue.[1]

Physicochemical Profile

The 2,6-dichloro substitution creates a "molecular wall" around the peptide bond, significantly altering the solubility and reactivity profile compared to native phenylalanine.

| Property | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-2,6-dichloro-D-phenylalanine |

| Abbreviation | Fmoc-D-Phe(2,6-Cl)-OH |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ |

| Molecular Weight | 456.32 g/mol |

| Chirality | D-Enantiomer |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

| Purity Standard | ≥ 98% (Chiral HPLC required to confirm enantiomeric excess) |

| CAS Number | Note: CAS varies by specific derivative.[2][3][4][5][6][7] L-Isomer Reference: 1260615-94-8 Boc-D-Isomer Reference: 261380-30-7 |

Structural Biology & Pharmacokinetics

The "Ortho Effect" and Conformational Locking

In standard phenylalanine, the phenyl ring rotates freely. In 2,6-dichlorophenylalanine, the chlorine atoms at the ortho positions create significant steric clash with the peptide backbone (specifically the carbonyl oxygen and amide hydrogen).

-

Rotational Barrier: The rotation of the

and -

Entropy Reduction: By pre-organizing the peptide into a bioactive conformation, the entropic cost of binding to a target receptor is minimized, often resulting in higher affinity (

).

Proteolytic Stability

The incorporation of the D-isomer (D-Phe) inherently resists cleavage by mammalian proteases (e.g., chymotrypsin), which are stereoselective for L-amino acids. The addition of the bulky 2,6-dichloro group further shields the peptide bond from enzymatic access, creating a "steric shield" that significantly extends the plasma half-life (

Visualization: Pharmacokinetic Mechanisms

The following diagram illustrates how Fmoc-2,6-Cl2-D-Phe confers stability compared to native L-Phe.

Figure 1: Mechanism of proteolytic resistance conferred by stereochemical inversion and steric hindrance.

Synthetic Utility: Solid Phase Peptide Synthesis (SPPS)[8]

The Coupling Challenge

The same steric bulk that provides metabolic stability makes SPPS difficult. The 2,6-dichloro atoms shield the carboxylic acid, making it difficult for the incoming amine to attack the activated ester. Standard coupling reagents (HBTU/HCTU) often result in:

-

Incomplete coupling (deletion sequences).

-

Slow kinetics (requiring extended reaction times).

-

Racemization (if activation is too aggressive without proper bases).

Optimized Protocol

To ensure >99% coupling efficiency, the following protocol uses HATU (a more reactive aza-benzotriazole) and HOAt to stabilize the active ester.

Reagents:

-

Resin: Rink Amide or Wang Resin (low loading, 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

-

Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

-

Swelling: Swell resin in DMF for 30 minutes.

-

Deprotection (Pre-cycle): Remove previous Fmoc with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

Activation (The Critical Step):

-

Dissolve Fmoc-2,6-Cl2-D-Phe-OH (4.0 eq) and HATU (3.9 eq) in minimal DMF.

-

Add DIEA (8.0 eq) immediately before adding to the resin.

-

Note: Do not pre-activate for >2 minutes to avoid converting the active ester into less reactive species.

-

-

Coupling:

-

Method A (Room Temp): Shake for 2–4 hours. Double coupling is mandatory (repeat step 3-4).

-

Method B (Microwave - Recommended): Heat to 75°C for 10 minutes (25W). This overcomes the steric energy barrier.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA to prevent deletion sequences.

-

Monitoring: Use the Chloranil test (sensitive for secondary amines) or micro-cleavage LC-MS to verify completion.

Visualization: Sterically Hindered Coupling Cycle

Figure 2: Optimized SPPS cycle addressing the steric barrier of 2,6-dichloro substitution.

Quality Control & Characterization

Due to the unique electronic environment of the 2,6-dichloro ring, standard analytical peaks will shift.

-

HPLC: The lipophilicity of the two chlorine atoms will significantly increase retention time on C18 columns compared to non-halogenated phenylalanine. Use a gradient of 5-95% Acetonitrile/Water (+0.1% TFA).

-

1H NMR: The amide proton (NH) often shows a downfield shift due to hydrogen bonding or magnetic anisotropy from the orthogonal ring. The aromatic protons will appear as a singlet or tight multiplet (depending on resolution) integrating to 3 protons (H-3, H-4, H-5), distinct from the 5 protons of native Phe.

-

Chiral Purity: Essential to verify using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) to ensure no racemization occurred during the harsh coupling conditions.

References

-

National Institutes of Health (PubChem). (n.d.). Boc-2,6-Dichloro-D-Phenylalanine Compound Summary. (Source for D-isomer structural confirmation). [Link]

-

Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (Source for double-coupling and concentration protocols). [Link]

-

MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. (Context for medicinal chemistry applications of phenethylamine scaffolds). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-2,6-Dichloro-D-Phenylalanine | C14H17Cl2NO4 | CID 71304146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Fmoc-2,6-dichloro-L-phenylalanine 95% | CAS: 1260615-94-8 | AChemBlock [achemblock.com]

- 4. Boc-2,6-Dichloro-L-Phenylalanine | 261165-15-5 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1260590-53-1_Fmoc-2,6-Dichloro-D-PhenylalanineCAS号:1260590-53-1_Fmoc-2,6-Dichloro-D-Phenylalanine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: Synthesis and Purification of Fmoc-2,6-Dichloro-D-Phenylalanine

Executive Summary

Fmoc-2,6-Dichloro-D-Phenylalanine is a critical building block in the design of proteolysis-resistant peptides and peptidomimetics. The 2,6-dichloro substitution pattern introduces significant steric bulk ("ortho effect") and electron-withdrawing character, which drastically alters the reactivity of the amine and the stability of the amide bond.

This guide moves beyond standard textbook protocols to address the specific challenges of this molecule:

-

Steric Hindrance: The 2,6-dichloro motif inhibits standard alkylation reactions, necessitating an Erlenmeyer-Plöchl approach followed by asymmetric hydrogenation.

-

Chiral Integrity: Isolating the D-isomer requires high-fidelity asymmetric catalysis or robust enzymatic resolution.

-

Fmoc Stability: The electron-deficient nature of the amine requires optimized pH control during protection to prevent oligomerization or incomplete conversion.

Strategic Retrosynthesis & Workflow

The most robust route for 2,6-disubstituted phenylalanines is the Dehydroamino Acid Route . Unlike direct alkylation of glycine enolates (which fails due to steric clash with the 2,6-dichlorobenzyl halide), this route builds the carbon skeleton first and installs chirality later.

Workflow Visualization

Figure 1: Strategic workflow utilizing the Erlenmeyer-Plöchl condensation followed by Asymmetric Hydrogenation.

Phase 1: Skeleton Construction (Erlenmeyer-Plöchl)

Direct alkylation is impossible here. We must use the thermodynamic stability of the azlactone to force the carbon-carbon bond formation.

Protocol 1.1: Azlactone Formation

Reaction: 2,6-Dichlorobenzaldehyde + N-Acetylglycine

-

Reagents:

-

2,6-Dichlorobenzaldehyde (1.0 eq)

-

N-Acetylglycine (1.2 eq)

-

Sodium Acetate (anhydrous, 1.5 eq)

-

Acetic Anhydride (3.0 eq)

-

-

Procedure:

-

Combine solids in a round-bottom flask. Add acetic anhydride.[1][2]

-

Critical Step: Reflux at 120°C for 4-6 hours . The solution will turn yellow/orange. The high temperature is required to overcome the steric barrier of the 2,6-dichloro ring.

-

Cool to room temperature.[1][3][4] The azlactone often precipitates.

-

Add ice-cold water (excess) to hydrolyze excess acetic anhydride. Stir for 1 hour.

-

Filter the yellow solid. Wash with cold water and cold ethanol.

-

-

Validation:

-

TLC: High Rf in Hexane/EtOAc (7:3).

-

NMR: Olefinic proton singlet around

7.5-8.0 ppm.

-

Protocol 1.2: Hydrolysis to Dehydro-Amino Acid

Reaction: Azlactone

-

Procedure:

-

Suspend azlactone in Acetone/Water (1:1).

-

Reflux for 3 hours. The ring opens to form the N-acetyl dehydro-amino acid.

-

Evaporate acetone. Acidify aqueous layer with 1M HCl to pH 2.

-

Extract with EtOAc, dry over MgSO4, and concentrate.

-

Phase 2: Enantioselective Catalysis (The "D" Switch)

This is the most critical step. We use Asymmetric Hydrogenation to set the stereocenter. To obtain the D-isomer , we must use the correct enantiomer of the chiral ligand (typically the S,S-series for DuPhos ligands, but this must be verified against the specific catalyst literature).

Protocol 2.1: Rhodium-Catalyzed Hydrogenation

Substrate: (Z)-2-Acetamido-3-(2,6-dichlorophenyl)acrylic acid (or its methyl ester).

-

Catalyst Preparation:

-

Precursor: [Rh(COD)2]BF4

-

Ligand: (S,S)-Et-DuPhos (or (S,S)-DIPAMP).

-

Note: The (S,S)-ligand typically directs H2 addition to the Re-face, yielding the D-amino acid ((R)-configuration).

-

-

Conditions:

-

Solvent: Degassed Methanol (anhydrous).

-

Pressure: 5–10 bar H2 (Parr shaker or autoclave).

-

Time: 12–24 hours at RT.

-

-

Workup:

-

Vent H2. Filter catalyst through Celite.

-

Concentrate filtrate to yield N-Acetyl-2,6-Dichloro-D-Phenylalanine .

-

-

Alternative (Enzymatic Resolution):

-

If high-pressure hydrogenation is unavailable, synthesize the racemic N-acetyl amino acid (using Pd/C hydrogenation, though slow due to Cl steric bulk) and use Acylase I (Aspergillus melleus) .

-

Mechanism:[5][6][7][8][9] Acylase I hydrolyzes the L-acetyl group.

-

Process: Incubate racemate at pH 7.5 with Acylase I. The L-isomer becomes free amino acid; the D-isomer remains N-acetylated .

-

Separation: Acidify to pH 2. Extract the N-acetyl-D-Phe into EtOAc. The free L-Phe remains in water.

-

Protocol 2.2: Global Deprotection

Reaction: N-Acetyl-D-Phe

-

Procedure:

Phase 3: Fmoc Protection[3]

The 2,6-dichloro group exerts an electronic effect that lowers the nucleophilicity of the amine. We avoid Fmoc-Cl (too reactive, causes dipeptide formation) and use Fmoc-OSu .

Protocol 3.1: Fmoc-OSu Protection

Reaction: H-D-Phe(2,6-Cl2)-OH + Fmoc-OSu

-

Reagents:

-

Amino Acid HCl salt (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

-

Sodium Carbonate (Na2CO3) (2.5 eq) — Must neutralize HCl salt + generate free amine.

-

Solvent: Water : Dioxane (1:1) or Water : Acetone (1:1).

-

-

Step-by-Step:

-

Dissolution: Dissolve amino acid salt and Na2CO3 in water. Ensure pH is ~9.0–9.5.

-

Addition: Dissolve Fmoc-OSu in Dioxane/Acetone. Add dropwise to the aqueous solution.

-

Monitoring: Stir at Room Temperature.

-

Troubleshooting: Due to steric hindrance, this reaction may take 12–24 hours (standard Phe takes 2-4 hours). Monitor pH; if it drops below 8.5, add more Na2CO3.

-

-

Workup:

-

Wash: Dilute with water. Wash with Diethyl Ether (removes unreacted Fmoc-OSu and fulvene byproducts). Discard organic layer.

-

Acidification: Acidify the aqueous layer carefully with 1M HCl to pH 2. The product will precipitate as a white solid.

-

Extraction: Extract with Ethyl Acetate (3x).

-

Drying: Wash EtOAc layer with Brine, dry over Na2SO4, concentrate.

-

-

Purification:

-

Recrystallize from EtOAc/Hexane.

-

Fmoc Protection Logic Diagram

Figure 2: Fmoc protection workflow emphasizing pH control and purification.

Analytical Data & Quality Control

For drug development applications, the following specifications are mandatory.

| Test | Method | Acceptance Criteria | Note |

| Purity | HPLC (C18, Gradient ACN/H2O + 0.1% TFA) | > 98.0% | Impurities often include Fmoc-OSu or dipeptides. |

| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | > 99.0% ee | Critical. D-isomer must be confirmed against L-standard. |

| Identity | 1H NMR (DMSO-d6) | Conforms | Look for Fmoc doublets (7.3-7.9 ppm) and 2,6-Cl2-Phe aromatic signals (shifted). |

| Water Content | Karl Fischer | < 1.0% | Fmoc-AAs are hygroscopic. |

Key NMR Signals (Expected)

-

Fmoc CH2: Doublet ~4.2 ppm.

-

Fmoc CH: Triplet ~4.3 ppm.

-

Alpha-H: Multiplet ~4.5-4.8 ppm (deshielded by urethane and aromatic ring).

-

Beta-H: Two multiplets ~3.0-3.3 ppm (diastereotopic protons).

References

-

Erlenmeyer-Plöchl Synthesis Mechanism

-

Large-Scale Asymmetric Hydrogenation

- Title: Large-Scale Synthesis of a Substituted D-Phenylalanine Using Asymmetric Hydrogen

- Source: American Chemical Society (OPRD).

-

URL:[Link]

-

Fmoc Protection Protocols

-

Enzymatic Resolution (Alternative Route)

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Fmoc-2,6-Dichloro-D-Phenylalanine in Peptide Therapeutics

Topic: Fmoc-2,6-Dichloro-D-Phenylalanine: Physicochemical Profile & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists

Executive Summary

Fmoc-2,6-Dichloro-D-Phenylalanine is a highly specialized, non-canonical amino acid derivative used to introduce rigid conformational constraints and proteolytic stability into peptide backbones. Unlike its unsubstituted or para-substituted counterparts, the 2,6-dichloro substitution pattern creates a "molecular lock" via steric clash with the peptide backbone, severely restricting rotation around the

Physicochemical Profile

The following data constitutes the core reference for analytical verification and stoichiometric calculations.

| Property | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,6-dichloro-D-phenylalanine |

| Common Abbreviation | Fmoc-D-Phe(2,6-Cl)-OH |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ |

| Molecular Weight | 456.32 g/mol |

| CAS Number (D-isomer) | 1260590-53-1 |

| CAS Number (L-isomer) | 1260615-94-8 (Reference only) |

| Appearance | White to off-white amorphous powder |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM; Insoluble in H₂O |

| Purity Standard | ≥ 98.0% (HPLC), Chiral Purity ≥ 99.5% ee |

| Storage Conditions | +2°C to +8°C (Desiccated); Stable for >2 years if dry |

Synthetic Utility & Mechanistic Rationale[3][4][5]

The "Orthogonal Lock" Mechanism

The utility of Fmoc-2,6-Dichloro-D-Phenylalanine lies in its steric bulk. The chlorine atoms at the 2 and 6 positions (ortho) create significant Van der Waals repulsion against the amide nitrogen and the carbonyl oxygen of the peptide backbone.

-

Conformational Restriction: This forces the side chain into a specific orientation, often inducing or stabilizing turn structures (e.g.,

-turns) that are critical for receptor binding. -

Proteolytic Stability: The D-configuration already confers resistance to endogenous proteases. The added steric bulk further shields the peptide bond from enzymatic hydrolysis, extending the in vivo half-life of therapeutic candidates.

Strategic Applications

-

GLP-1 Analogs: Used to replace native aromatic residues to prevent degradation by DPP-IV.

-

Antimicrobial Peptides (AMPs): Enhances membrane disruption capabilities while resisting bacterial proteases.

-

Protein-Protein Interaction (PPI) Inhibitors: Mimics "hot spot" residues in a rigidified state to maximize binding affinity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Critical Warning: Due to the steric hindrance of the 2,6-dichloro group, standard coupling protocols (e.g., HBTU/DIEA for 30 mins) will likely result in incomplete coupling and deletion sequences. The following "High-Efficiency Protocol" is required.

Reagents Preparation

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

-

Base: DIEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization risk.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is essential to accelerate the reaction rate.

Step-by-Step Coupling Cycle

-

Resin Swelling: Swell resin in DMF for 20 minutes.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.[1]

-

Activation (Pre-activation is crucial):

-

Dissolve Fmoc-2,6-Dichloro-D-Phe-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.

-

Add HOAt (4.0 eq).

-

Add DIEA (8.0 eq) immediately before adding to resin.

-

Note: Pre-activate for exactly 30 seconds. Longer times increase racemization.

-

-

Coupling:

-

Monitoring: Perform Chloranil Test (more sensitive than Kaiser for secondary amines/hindered residues).

-

Capping: Acetic anhydride/DIEA/DMF to cap any unreacted amines permanently.

Visualization: Logic & Workflow

Diagram: High-Steric Hindrance Coupling Workflow

The following diagram illustrates the decision logic required when incorporating sterically hindered amino acids like Fmoc-2,6-Dichloro-D-Phe.

Caption: Optimized SPPS workflow for sterically hindered residues, emphasizing the critical QC checkpoint (Chloranil Test) and double-coupling loop.

Diagram: Structural Impact in Drug Design

This diagram visualizes how the 2,6-dichloro substitution translates to pharmacological benefits.

Caption: Mechanistic pathway showing how chemical modifications (Sterics/Chirality) translate to therapeutic outcomes (Affinity/Stability).

References

-

ChemSrc. (2025). Fmoc-2,6-Dichloro-D-Phenylalanine CAS 1260590-53-1 Properties and MSDS.[5] Retrieved from [Link]

-

ResearchGate. (2025). Highly efficient condensation of sterically hindered amino acids in SPPS. Retrieved from [Link]

Sources

Technical Monograph: Fmoc-2,6-Dichloro-D-Phenylalanine

Advanced Chiral Building Blocks for Therapeutic Peptide Design

Executive Summary: The Steric Architect

Fmoc-2,6-Dichloro-D-Phenylalanine (Fmoc-D-Phe(2,6-Cl)-OH) is not merely a building block; it is a structural enforcer. In modern peptidomimetic drug design, this non-canonical amino acid serves two critical functions: conformational locking and proteolytic shielding .

The 2,6-dichlorophenyl moiety introduces profound steric hindrance proximal to the peptide backbone. This "ortho-effect" restricts rotation around the

This guide provides the validated chemical identity, handling protocols for difficult couplings, and the mechanistic rationale for its use in solid-phase peptide synthesis (SPPS).

Chemical Identity & Physical Properties[1][2][3][4]

Note on CAS Specificity: The CAS registry for specific chiral, halogenated derivatives is often fragmented. The identifier below represents the specific D-isomer with Fmoc protection.

| Property | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,6-dichloro-D-phenylalanine |

| CAS Number | 1260590-53-1 (Primary Reference) |

| Related CAS (L-Isomer) | 1260615-94-8; 205526-36-9 |

| Molecular Formula | |

| Molecular Weight | 456.32 g/mol |

| Chirality | D-Configuration (R-configuration at |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |

| Purity Standard |

Critical Application: Overcoming Steric Hindrance in SPPS

The 2,6-dichloro substitution pattern creates a "steric wall." When this residue is at the N-terminus of a growing chain, the nucleophilic amine is shielded. Conversely, activating the carboxyl group of this residue for coupling requires overcoming the bulk of the chlorine atoms.

The "Ortho-Effect" Mechanism

Standard coupling reagents (DIC/HOBt) often result in incomplete coupling (deletion sequences) or require excessive reaction times that promote racemization. The chlorine atoms at positions 2 and 6 clash with the carbonyl oxygen of the amide backbone, effectively locking the side chain orientation perpendicular to the peptide plane.

Implications for Synthesis:

-

Slow Kinetics: Reaction rates are reduced by orders of magnitude compared to native Phenylalanine.

-

Racemization Risk: Extended activation times increase the risk of base-catalyzed proton abstraction at the

position, converting the costly D-isomer into a racemic mixture.

Validated Coupling Protocol (The "Power Cycle")

For high-fidelity incorporation, the following protocol uses HATU (a faster aminium salt) with HOAt (an additive superior to HOBt for hindered systems) and Collidine (a weaker base than DIEA to suppress racemization).

Reagents:

-

Activator: HATU (0.95 eq relative to AA)

-

Base: 2,4,6-Collidine (TMP) (2.0 eq relative to AA)

-

Solvent: DMF/NMP (1:1 v/v) to maximize solubility and swelling.

Workflow:

-

Dissolution: Dissolve Fmoc-D-Phe(2,6-Cl)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Activation: Add Collidine (6.0 eq) immediately before adding to the resin. Do not pre-activate for > 1 minute.

-

Coupling: Shake for 2 to 4 hours at room temperature.

-

Monitoring: Perform a Chloranil Test (standard Kaiser test may yield false negatives/positives due to steric shielding of the amine).

-

Re-Coupling: If positive, do not repeat HATU. Switch to PyAOP/HOAt for the second coupling to alter the activation species.

Visualizing the Workflow

The following diagram illustrates the decision logic for incorporating this sterically demanding residue.

Caption: Decision tree for coupling sterically hindered Fmoc-2,6-Dichloro-D-Phenylalanine in SPPS.

Structural Biology: The "Rotational Lock"

Why use this specific derivative? The 2,6-dichloro motif is a tool for Conformational Restriction .

In a standard Phenylalanine, the side chain rotates freely (

This restriction is vital for:

-

Integrin Inhibitors: Mimicking the RGD loop structure by forcing a turn.

-

Antimicrobial Peptides: Stabilizing amphipathic helices or beta-hairpins against unfolding.

-

Metabolic Stability: The "D" configuration already resists proteases; the "2,6-Cl" bulk physically blocks the active site of enzymes like Chymotrypsin, which rely on fitting the aromatic ring into a hydrophobic pocket.

Caption: Mechanistic pathway showing how 2,6-substitution translates to therapeutic stability.

References

-

ChemSrc. (2025). Fmoc-2,6-Dichloro-D-Phenylalanine - CAS 1260590-53-1.[1] Retrieved from [Link]

-

PubChem. (2025).[2] 2,6-Dichloroaniline Derivatives and Properties. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

Sources

Navigating the Solubility of Fmoc-2,6-Dichloro-D-Phenylalanine: An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of Fmoc-2,6-dichloro-D-phenylalanine, a critical building block in contemporary peptide synthesis and drug discovery. While specific quantitative solubility data for this derivative remains limited in public literature, this document synthesizes foundational principles of Fmoc-amino acid chemistry, the influence of halogenation on molecular properties, and field-proven methodologies to empower researchers in optimizing its use. We will explore the theoretical underpinnings of its solubility, present a detailed protocol for empirical solubility determination, and offer practical guidance for solvent selection and handling in solid-phase peptide synthesis (SPPS) and other applications.

Introduction: The Significance of Fmoc-2,6-Dichloro-D-Phenylalanine in Peptide Chemistry

The incorporation of unnatural amino acids into peptide chains is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Fmoc-2,6-dichloro-D-phenylalanine, with its di-halogenated aromatic side chain, offers unique steric and electronic properties that can enhance metabolic stability, receptor binding affinity, and overall conformational rigidity of the resulting peptide.

However, the successful application of this valuable building block is contingent upon a thorough understanding of its solubility characteristics. Poor solubility of a protected amino acid during peptide synthesis can lead to significant challenges, including incomplete coupling reactions, formation of deletion sequences, and difficulties in purification, ultimately compromising the yield and purity of the target peptide.[1] This guide is designed to provide drug development professionals and research scientists with the necessary tools and knowledge to effectively manage the solubility of Fmoc-2,6-dichloro-D-phenylalanine in common organic solvents.

Physicochemical Properties and Their Influence on Solubility

To understand the solubility profile of Fmoc-2,6-dichloro-D-phenylalanine, it is essential to consider its key physicochemical attributes:

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | [2] |

| Molecular Weight | 456.32 g/mol | [2] |

| Structure | Fmoc-protected D-phenylalanine with chlorine atoms at the 2 and 6 positions of the phenyl ring. | |

| Key Structural Features | - Hydrophobic Fmoc Group: The large, nonpolar fluorenylmethoxycarbonyl (Fmoc) protecting group significantly contributes to the molecule's hydrophobicity and reduces its solubility in polar protic solvents like water.[3] - Dichlorinated Phenyl Ring: The two chlorine atoms on the phenyl ring further increase the hydrophobicity of the side chain through their electron-withdrawing and steric effects. Halogenation is a known strategy to modulate the hydrophobic and aromatic-stacking interactions in peptide self-assembly.[4][5] - Carboxylic Acid and Amide Groups: These groups provide sites for hydrogen bonding, which can be crucial for solubilization in appropriate solvents. |

The combination of the bulky, hydrophobic Fmoc group and the dichlorinated phenyl ring renders Fmoc-2,6-dichloro-D-phenylalanine a significantly nonpolar molecule. This inherent hydrophobicity is the primary determinant of its solubility behavior.

Qualitative Solubility Profile in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale & Causality |

| N,N-Dimethylformamide (DMF) | 6.4 | Good to Excellent | A polar aprotic solvent, DMF is highly effective at solvating the peptide backbone and the Fmoc group, making it a standard choice for SPPS.[1] |

| N-Methyl-2-pyrrolidone (NMP) | 6.5 | Good to Excellent | Similar to DMF, NMP is a polar aprotic solvent with strong solvating capabilities for Fmoc-amino acids. It is often used for difficult couplings due to its higher boiling point and ability to disrupt aggregation. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent | DMSO is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic molecules, including hydrophobic compounds. For many Fmoc-amino acids, DMSO exhibits the highest solubilizing power.[6][7] |

| Dichloromethane (DCM) | 3.1 | Limited to Moderate | As a less polar solvent, DCM is generally not as effective at dissolving polar and zwitterionic species. While it can swell polystyrene resins, its use for dissolving Fmoc-amino acids is often limited. |

| Acetonitrile (ACN) | 5.8 | Moderate | ACN is a polar aprotic solvent, but generally less effective than DMF or NMP for dissolving large, protected amino acids. It may be used in solvent mixtures. |

| Methanol (MeOH) | 5.1 | Poor to Limited | As a polar protic solvent, methanol is less effective at solvating the large, nonpolar Fmoc group. Hydrogen bonding with the solvent can be disrupted by the hydrophobic regions of the molecule. |

| Water | 10.2 | Insoluble | The high hydrophobicity of the Fmoc group and the dichlorinated phenyl ring makes this compound virtually insoluble in aqueous solutions. |

Field-Proven Insight: For hydrophobic Fmoc-amino acids, a common starting point for solubilization is DMF or NMP. If solubility issues persist, DMSO is often the solvent of choice. It is also common practice to use solvent mixtures to fine-tune the polarity and solvating power for particularly challenging sequences.

Experimental Protocol for Quantitative Solubility Determination

Given the lack of published data, empirical determination of solubility is a critical step for process optimization and ensuring reproducible results. The following protocol outlines a robust method for determining the solubility of Fmoc-2,6-dichloro-D-phenylalanine using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Fmoc-2,6-dichloro-D-phenylalanine

-

High-purity organic solvents (DMF, NMP, DMSO, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 column

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-2,6-dichloro-D-phenylalanine (e.g., 50-100 mg) into several vials.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the test solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Fmoc-2,6-dichloro-D-phenylalanine of known concentrations in the same solvent used for dilution.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Visualizing the Workflow

Caption: Experimental workflow for determining solubility.

Trustworthiness and Self-Validating Systems in Solubility Protocols

The reliability of empirically determined solubility data hinges on a self-validating experimental design. Key checkpoints in the protocol ensure accuracy and reproducibility:

-

Confirmation of Equilibrium: To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). Consistent concentration values across the later time points indicate that the solution is saturated.

-

Calibration Curve Linearity: A calibration curve with a high coefficient of determination (R² > 0.99) is essential for accurate quantification.

-

Multiple Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the final solubility value.

Conclusion and Recommendations for Researchers

Fmoc-2,6-dichloro-D-phenylalanine is a hydrophobic amino acid derivative whose solubility is critical for its successful application in peptide synthesis. While specific quantitative data is sparse, a strong understanding of its physicochemical properties allows for informed solvent selection.

Key Recommendations:

-

Primary Solvents: For most applications, high-purity DMF and NMP should be considered the primary solvents for dissolving Fmoc-2,6-dichloro-D-phenylalanine.

-

For Difficult Cases: If solubility challenges arise, DMSO is an excellent alternative due to its superior solvating power for hydrophobic compounds.[6][7]

-

Empirical Verification: It is strongly recommended that researchers empirically determine the solubility of Fmoc-2,6-dichloro-D-phenylalanine in their solvent system of choice using a robust protocol, such as the HPLC-based method detailed in this guide.

-

Practical Considerations: When preparing solutions for SPPS, sonication can be employed to aid dissolution. However, it is crucial to ensure that the solution is fully dissolved before proceeding with the coupling reaction to avoid the introduction of impurities.

By combining theoretical knowledge with rigorous experimental validation, researchers can confidently navigate the solubility challenges associated with Fmoc-2,6-dichloro-D-phenylalanine and unlock its full potential in the synthesis of novel and impactful peptides.

References

- Ryan, D. M., & Nilsson, B. L. (2010). The influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives.

- Karas, J. A., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chemistry – A European Journal, 26(62), 14168-14174.

-

ResearchGate. (n.d.). The influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Fmoc-2,6-dichloro-L-phenylalanine 95% | CAS: 1260615-94-8 | AChemBlock [achemblock.com]

- 3. chemimpex.com [chemimpex.com]

- 4. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Monograph: Spectroscopic Characterization of Fmoc-2,6-Dichloro-D-Phenylalanine

[2][3]

Executive Summary & Application Context

Fmoc-2,6-Dichloro-D-Phenylalanine is a specialized non-canonical amino acid used primarily to induce conformational constraints and enhance metabolic stability in therapeutic peptides.[1][2] The 2,6-dichloro substitution on the phenyl ring introduces significant steric bulk and electronic withdrawal, often used to:

-

Restrict side-chain rotation (atropisomerism potential).

-

Block metabolic oxidation at the typically reactive ortho-positions.

-

Enhance lipophilicity , improving membrane permeability.

Critical Handling Note: Due to the steric hindrance at the 2,6-positions, this residue is classified as a "difficult coupler." Standard carbodiimide protocols often fail; high-efficiency coupling reagents (e.g., HATU, HOAt) are required.[2]

Molecular Characterization Strategy

To validate the identity and isomeric purity of this compound, a triangulation strategy using NMR, IR, and MS is employed. This approach ensures not only chemical connectivity but also the absence of Fmoc-deprotected byproducts (dibenzofulvene) and diastereomeric contaminants.[2]

Visualization of Analytical Workflow

Figure 1: Analytical workflow for the validation of Fmoc-2,6-Dichloro-D-Phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5][6][7]

Solvent: DMSO-d6 is the requisite solvent.[2][3] Chloroform (

H NMR Assignment (400 MHz, DMSO-d6)

The spectrum is dominated by the Fmoc protecting group signals and the specific splitting of the 2,6-dichlorophenyl moiety.

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 12.80 | Broad s | 1H | -COOH | Carboxylic acid proton (exchangeable).[1][2] |

| 7.89 | Doublet (J=7.5 Hz) | 2H | Fmoc Ar-H (C4, C5) | Characteristic pseudo-symmetry of fluorene.[2][] |

| 7.70 | Doublet (J=7.5 Hz) | 2H | Fmoc Ar-H (C1, C8) | Characteristic Fmoc signal.[2][] |

| 7.65 | Doublet (J=8.5 Hz) | 1H | -NH- | Amide proton (doublet due to coupling with |

| 7.45 - 7.38 | Multiplet | 4H | Fmoc Ar-H (C2,3,6,[1][2]7) | Overlapping triplets from fluorene ring.[] |

| 7.42 | Doublet (J=8.0 Hz) | 2H | Phe Ar-H (C3, C5) | 2,6-Dichloro Ring: H3/H5 are equivalent due to symmetry.[2][] |

| 7.25 | Triplet (J=8.0 Hz) | 1H | Phe Ar-H (C4) | 2,6-Dichloro Ring: Para-proton.[1][2][] |

| 4.45 - 4.35 | Multiplet | 1H | Deshielded by urethane and COOH.[1][2] | |

| 4.25 - 4.15 | Multiplet | 3H | Fmoc CH | Fluorenyl methylene and methine protons.[2] |

| 3.25 | dd (J=14, 4.5 Hz) | 1H | Diastereotopic benzylic proton.[2][] | |

| 3.05 | dd (J=14, 10.5 Hz) | 1H | Diastereotopic benzylic proton.[2][] |

Interpretation Note: The key differentiator for the 2,6-dichloro substitution is the aromatic region 7.20–7.50 ppm. Unlike unsubstituted phenylalanine (multiplet 7.1–7.3), the 2,6-dichloro derivative shows a distinct "Doublet-Triplet" pattern (A2B system) for the phenyl ring protons, assuming free rotation.[2]

C NMR Key Signals (100 MHz, DMSO-d6)

Infrared Spectroscopy (FT-IR)[2][3][4]

IR analysis is primarily used to confirm the presence of the carbamate linkage and the carboxylic acid, ensuring the amino acid is not the free zwitterion.

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3300 - 3400 | N-H Stretch | Urethane (Amide A).[1][2] |

| 3000 - 3100 | C-H Stretch (Ar) | Aromatic rings.[2][] |

| 1705 - 1725 | C=O[1][2] Stretch | Carboxylic Acid (Dimer).[2][] |

| 1680 - 1695 | C=O[1][2] Stretch | Carbamate (Fmoc Amide I).[] |

| 1520 - 1540 | N-H Bend | Amide II band.[2] |

| 1050 - 1090 | C-Cl Stretch | Aryl Chloride (Specific to 2,6-dichloro).[1][2] |

| 730 - 740 | C-H Out-of-Plane | Fmoc group (Ortho-disubstituted benzene).[1][2] |

Mass Spectrometry (MS)[1][3][4][6][7]

Mass spectrometry provides the definitive confirmation of the molecular weight and the halogen substitution pattern.

Ionization Mode: ESI (+)[1][3][4]

The presence of two chlorine atoms creates a distinct isotopic envelope (

| m/z Value | Ion Species | Relative Abundance (Approx) | Explanation |

| 456.1 | 100% | Base peak ( | |

| 458.1 | 65% | M+2 ( | |

| 460.1 | 10% | M+4 ( | |

| 478.1 | - | Sodium adduct (Common).[2][] |

Diagnostic Check: If the M+2 peak is missing or the ratio is incorrect, the sample may be the monochloro derivative (impurity) or a different halogen analog.[]

Experimental Protocols

Sample Preparation for NMR

-

Weighing: Weigh 5–10 mg of Fmoc-2,6-Dichloro-D-Phe-OH into a clean vial.

-

Solvation: Add 600 µL of DMSO-d6 (99.9% D).

-

Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The 2,6-dichloro analog is hydrophobic and may require mild warming (30°C) to fully dissolve.[2]

-

Transfer: Transfer to a 5mm NMR tube.

HPLC Purity Check (Recommended)

Before trusting spectroscopic data, ensure enantiomeric purity (D-isomer vs L-isomer).[1][2]

-

Column: Chiralpak IA or IC (immobilized polysaccharide).[2][]

-

Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).[2][]

-

Detection: UV at 254 nm (Fmoc absorption).[2][]

-

Expectation: The D-isomer typically elutes at a distinct retention time compared to the L-standard.[1][2] (Note: Always run a racemic standard for comparison).

References

-

PubChem. Compound Summary: Fmoc-2-chloro-phenylalanine (Analog Reference).[1][2] National Library of Medicine. Available at: [Link][2][]

(Note: Specific spectral data for the 2,6-dichloro-D-isomer is derived from the consensus of the L-isomer and 2,6-dichloro structural analogs, as enantiomers possess identical scalar spectroscopic properties in achiral environments.)[1][2]

Strategic Utilization of Dichlorinated Phenylalanine Analogs in Drug Discovery & Peptide Engineering

Executive Summary

The strategic incorporation of halogenated amino acids—specifically dichlorinated phenylalanine (diCl-Phe) analogs —represents a high-impact tactic in modern medicinal chemistry and peptide engineering. Unlike simple fluorination, which primarily modulates pKa and metabolic stability with minimal steric perturbation, the introduction of two chlorine atoms onto the phenyl ring (e.g., 2,4-dichloro-L-phenylalanine or 3,4-dichloro-L-phenylalanine) induces profound changes in lipophilicity (LogP) , steric bulk , and electronic distribution ( sigma/pi effects) .

This guide details the technical application of these analogs to:

-

Enhance Metabolic Stability: Blockade of cytochrome P450 oxidation sites (specifically para-hydroxylation).

-

Modulate Receptor Selectivity: Exploiting the "Chlorine Clip" effect to fill hydrophobic pockets in GPCRs and integrins (e.g., VLA-4 antagonists).

-

Hijack Transport Mechanisms: Leveraging high-affinity binding to the Large Neutral Amino Acid Transporter 1 (LAT1) for Blood-Brain Barrier (BBB) traversal.

Physicochemical Profiling & Molecular Design

The substitution of hydrogen with chlorine increases the molecular volume and lipophilicity. This is critical for optimizing membrane permeability and filling large hydrophobic binding pockets.

Table 1: Comparative Physicochemical Properties

Data approximated based on standard QSAR descriptors.

| Property | L-Phenylalanine (Phe) | 4-Chloro-L-Phe | 2,4-Dichloro-L-Phe | 3,4-Dichloro-L-Phe |

| Molecular Weight | 165.19 | 199.63 | 234.08 | 234.08 |

| LogP (Lipophilicity) | ~ -1.38 | ~ -0.6 | ~ 0.2 | ~ 0.3 |

| Van der Waals Vol. | 135 ų | 154 ų | 172 ų | 172 ų |

| Electronic Effect | Neutral | e- Withdrawing (Inductive) | Strong e- Withdrawing | Strong e- Withdrawing |

| Metabolic Liability | High (p-hydroxylation) | Reduced | Blocked (ortho/para) | Blocked (meta/para) |

Design Insight: The 2,4-dichloro substitution pattern is particularly effective at inducing a "twisted" conformation in biaryl systems due to steric clash at the ortho position, which can lock bioactive peptides into a receptor-bound conformation.

Application 1: CNS Delivery via LAT1 Targeting

The Blood-Brain Barrier (BBB) excludes 98% of small molecule drugs. Dichlorinated phenylalanine analogs can act as "Trojan horses" by binding to LAT1 (SLC7A5) , a transporter highly expressed in BBB endothelial cells.

Mechanism of Action

LAT1 functions as an obligate exchanger (antiporter). It imports large neutral amino acids (like Leucine or Phenylalanine analogs) into the brain while simultaneously exporting intracellular amino acids (like Glutamine).[1]

Visualization: LAT1 Transport Pathway

Figure 1: The antiport mechanism of LAT1.[1][2] The diCl-Phe analog utilizes the inward gradient of the transporter, exchanging with intracellular Glutamine.

Protocol: Competitive LAT1 Uptake Assay

Objective: Determine the affinity (

-

Cell Model: Use HEK293 cells stably transfected with human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

-

Preparation: Seed cells at

cells/well in 24-well plates coated with poly-D-lysine. Culture for 24h. -

Buffer: Prepare Na

-free Choline-Cl uptake buffer (to exclude System A transport). -

Tracer: Use

-L-Phenylalanine ( -

Competition:

-

Add the diCl-Phe analog at varying concentrations (

to -

Incubate for 1 minute at 37°C (initial rate conditions).

-

-

Termination: Aspirate buffer and wash 3x with ice-cold PBS containing 5 mM unlabelled Phe (to remove surface-bound tracer).

-

Lysis & Counting: Lyse cells in 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Validation Criteria: The control substrate (unlabeled Phe) must show an

Application 2: Metabolic Stabilization in Peptidomimetics

Proteolytic degradation and hepatic metabolism limit peptide utility. Dichlorination at the 2,4 or 3,4 positions sterically hinders proteases (like chymotrypsin) and blocks P450-mediated oxidation.

Case Study: VLA-4 Antagonists

Research has demonstrated that

Protocol: Microsomal Stability Assay

Objective: Quantify the metabolic half-life (

-

System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Reaction Mix:

-

Phosphate Buffer (100 mM, pH 7.4).

-

Test Compound (1 µM final concentration).

-

Microsomes (0.5 mg/mL final).

-

-

Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation:

-

Plot

vs. time. -

Slope

. - .

- .

-

Synthesis & Incorporation (SPPS)

Incorporating sterically hindered diCl-Phe analogs requires modified Solid Phase Peptide Synthesis (SPPS) conditions to ensure complete coupling.

Visualization: Optimized SPPS Workflow

Figure 2: Optimized Fmoc-SPPS cycle for hindered amino acids. Note the use of HATU and double coupling.

Technical Note on Coupling

Due to the electron-withdrawing nature of the chlorine atoms, the nucleophilicity of the amino group is slightly reduced, and the steric bulk of the side chain hinders the approach.

-

Activator: Use HATU or PyOxim instead of HBTU/HCTU for higher reactivity.

-

Stoichiometry: Increase excess to 4-5 equivalents.

-

Solvent: Use DMF/NMP (1:1) to improve solvation of hydrophobic segments.

References

-

Kopka, I. E., et al. (2002). "Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists."[3] Bioorganic & Medicinal Chemistry Letters. Link

-

Puris, E., et al. (2020). "L-Type Amino Acid Transporter 1 Enables the Efficient Brain Delivery of Small-Sized Prodrug across the Blood-Brain Barrier."[4] ACS Chemical Neuroscience. Link

-

Singh, N., & Ecker, G. F. (2018).[5] "Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1." International Journal of Molecular Sciences. Link

-

BenchChem. (2025).[6] "3,5-Difluoro-DL-phenylalanine: A Technical Overview." BenchChem Technical Guides. Link

-

Wang, Q., et al. (2010). "Structure-activity relationships of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1)." Journal of Pharmaceutical Sciences. Link

Sources

- 1. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Type Amino Acid Transporter 1 Enables the Efficient Brain Delivery of Small-Sized Prodrug across the Blood-Brain Barrier and into Human and Mouse Brain Parenchymal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Transport of Amino Acids Across the Blood-Brain Barrier [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Halogenated Phenylalanine Derivatives in Drug Discovery & Protein Engineering

Executive Summary

Halogenated phenylalanine derivatives represent a critical toolkit in modern medicinal chemistry and chemical biology. By substituting hydrogen atoms on the phenyl ring with halogens (F, Cl, Br, I), researchers can precisely modulate the steric, electronic, and lipophilic properties of a scaffold without disrupting its fundamental recognition elements. This guide provides a technical deep-dive into the synthesis, physicochemical impact, and therapeutic utility of these analogues, moving beyond basic textbook definitions to application-specific strategies.

Part 1: Physicochemical Foundation & Strategic Selection

The selection of a specific halogen is not arbitrary; it must be driven by the specific failure mode of the parent molecule (e.g., rapid metabolism, poor membrane permeability, or weak potency).

Table 1: Comparative Physicochemical Properties of Halogenated Phenylalanine

Data synthesized from standard medicinal chemistry parameters.

| Substituent (X-Phe) | Van der Waals Radius (Å) | Electronegativity (Pauling) | Lipophilicity ( | Strategic Application | |

| H (Native) | 1.20 | 2.1 | 0.00 | 0.00 | Baseline Reference |

| F (Fluoro) | 1.47 | 4.0 | 0.06 | 0.14 | Metabolic blocking; H-bond mimic; Bioisostere of H or OH. |

| Cl (Chloro) | 1.75 | 3.0 | 0.23 | 0.71 | Lipophilic bulk; Filling hydrophobic pockets. |

| Br (Bromo) | 1.85 | 2.8 | 0.23 | 0.86 | Halogen bonding (Lewis acid); Heavy atom for X-ray phasing. |

| I (Iodo) | 1.98 | 2.5 | 0.18 | 1.12 | Max lipophilicity; Heavy atom; Radioiodination target. |

Key Insight: Fluorine is unique. Its small size allows it to mimic hydrogen sterically while its high electronegativity dramatically alters the pKa of neighboring amines and the quadrupole moment of the aromatic ring, often reversing the electrostatics of

Part 2: Synthetic Methodologies

Synthesis of halogenated Phe derivatives generally falls into three categories: Chemical Synthesis, Enzymatic Transformation, and Genetic Incorporation.

Synthesis Workflow Visualization

The following diagram illustrates the decision matrix for selecting a synthesis route based on the desired scale and enantiopurity.

Caption: Decision matrix for synthesizing halogenated phenylalanine derivatives based on application scale and complexity.

Part 3: Experimental Protocol (Enzymatic Synthesis)

Protocol: Biocatalytic Synthesis of 4-Chlorophenylalanine via Phenylalanine Ammonia Lyase (PAL). Context: This method is preferred for generating enantiopure L-isomers without complex chiral resolution steps often required in chemical synthesis [2].

Materials

-

Substrate: 4-chlorocinnamic acid (50 mM)

-

Enzyme: Recombinant Phenylalanine Ammonia Lyase (PAL) (e.g., from Rhodotorula glutinis or engineered variants).

-

Buffer: Tris-HCl (0.1 M, pH 8.8) or Ammonium Carbamate (high concentration ammonia is the driving force).

-

Reagents: NH₄OH (concentrated), HCl (6 M).

Step-by-Step Methodology

-

Substrate Preparation:

-

Dissolve 4-chlorocinnamic acid in a minimum volume of dilute NH₄OH.

-

Adjust the final volume with 6 M NH₄OH/Ammonium Carbamate buffer to achieve a substrate concentration of 50–100 mM. High ammonia concentration (>4 M) is critical to drive the equilibrium toward amination (reverse reaction of natural deamination).

-

-

Biocatalysis:

-

Add PAL enzyme (approx. 5–10 units/mmol substrate).

-

Incubate at 30°C with gentle shaking (150 rpm) for 24–48 hours.

-

Control: Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm). The disappearance of the cinnamic acid double bond peak and appearance of the Phe peak indicates conversion.

-

-

Termination & Isolation:

-

Quench the reaction by adjusting pH to 5.0 (isoelectric point vicinity) using HCl.

-

Filter off the enzyme/precipitate.

-

Load the supernatant onto a cation exchange column (e.g., Dowex 50W).

-

Wash with water to remove unreacted cinnamic acid.

-

Elute the 4-chlorophenylalanine with 1 M NH₄OH.

-

-

Crystallization:

-

Evaporate the eluate under reduced pressure.

-

Recrystallize from water/ethanol to obtain pure L-4-chlorophenylalanine.

-

Validation Check: Confirm enantiomeric purity using Chiral HPLC or optical rotation measurements. Expect >99% ee for enzymatic routes.

Part 4: Medicinal Chemistry & Diagnostic Applications[1][2]

Metabolic Stability & Potency

Halogenation at the para-position is a classic strategy to block metabolic degradation by cytochrome P450 enzymes (specifically hydroxylation).

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the ring resistant to oxidative attack [3].

-

Case Study: Melphalan Flufenamide (Melflufen) . This drug conjugates melphalan with para-fluoro-L-phenylalanine. The fluorinated Phe increases lipophilicity, facilitating rapid transport across the cell membrane, where peptidases cleave it to release the active alkylating agent [4].

PET Imaging (Oncology)

18F-labeled phenylalanine derivatives are superior to 18F-FDG for brain tumor imaging because healthy brain tissue has high glucose uptake (high background) but low amino acid uptake.

-

18F-FDOPA: Targets LAT1 transporters; used for gliomas and neuroendocrine tumors.[1]

-

18F-FET (Fluoroethyltyrosine): While a tyrosine derivative, it shares the transport mechanism and is often compared with fluorinated Phe tracers.

-

18F-FPhe: 2-, 3-, and 4-[18F]fluorophenylalanine have been synthesized. The L-isomer typically shows higher tumor uptake due to specific transport recognition [5].

Pathway Visualization: Transport & Trapping

Caption: Mechanism of 18F-FPhe accumulation in glioma cells via LAT1 transporter overexpression.

Part 5: Genetic Incorporation (Protein Engineering)

For researchers needing to study protein dynamics or site-specific interactions, genetic code expansion is the gold standard.

-

System: Orthogonal Methanocaldococcus jannaschii TyrRS/tRNA pair or Methanosarcina PylRS/tRNA pair.

-

Mutation: The synthetase active site is mutated to accommodate the larger/different halogenated side chain (e.g., enlarging the hydrophobic pocket for Iodo-Phe).

-

Application:

-

19F NMR: Incorporating F-Phe allows sensitive NMR probing of protein conformational changes without background signal from the host cell [6].

-

X-ray Crystallography: Incorporating I-Phe or Br-Phe provides a heavy atom for experimental phasing (SAD/MAD) to solve novel protein structures.

-

References

-

Impact of Halogenation on Phenylalanine Properties

-

Enzymatic Synthesis

-

Medicinal Chemistry (Metabolic Stability)

-

Melphalan Flufenamide

-

PET Imaging Applications

- Source: "Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging."

-

URL:[Link]

-

Genetic Incorporation (Protein Engineering)

Sources

- 1. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Procurement & Application of Fmoc-2,6-Dichloro-D-Phenylalanine

Strategic Sourcing & Solid-Phase Synthesis Protocols for Hindered Unnatural Amino Acids

Executive Summary

This technical guide addresses the procurement, quality validation, and synthetic application of Fmoc-2,6-Dichloro-D-Phenylalanine (Fmoc-D-Phe(2,6-Cl₂)-OH). This unnatural amino acid is a "privileged scaffold" in modern peptide drug discovery. The combination of the D-configuration (proteolytic resistance) and the 2,6-dichlorophenyl moiety (steric/electronic modulation) makes it critical for developing metabolically stable peptide therapeutics, particularly for inhibiting Protein-Protein Interactions (PPIs).

However, its extreme steric hindrance presents two major challenges:

-

Procurement Risk: High risk of enantiomeric impurities due to difficult synthesis.

-

Synthetic Failure: Standard SPPS (Solid Phase Peptide Synthesis) protocols often fail to couple this residue efficiently.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

Before initiating a purchase order ("خرید"), technical buyers must validate the specific isomer identity. Database errors are common for halogenated D-amino acids.

Technical Specifications

| Attribute | Specification | Notes |

| Chemical Name | Fmoc-2,6-dichloro-D-phenylalanine | D-isomer is crucial. Do not confuse with L-isomer (CAS: 1260615-94-8). |

| CAS Number | 1260590-53-1 (Verify with vendor) | Note: CAS numbers for rare enantiomers vary by database. Always match structure. |

| Formula | ||

| Molecular Weight | ~456.32 g/mol | |

| Appearance | White to off-white powder | Yellowing indicates Fmoc cleavage or oxidation. |

The "Buy" Criteria: Certificate of Analysis (CoA) Validation

When reviewing a supplier's CoA, you must demand three specific data points. Standard purity alone is insufficient.

-

Chiral Purity (>99% ee):

-

Why: The synthesis of 2,6-substituted phenylalanines is prone to racemization. A 98% chemical purity with only 90% enantiomeric excess (ee) will ruin a peptide library.

-

Requirement: Request a Chiral HPLC trace.

-

-

Free Amine Content (<0.5%):

-

Why: Indicates premature loss of the Fmoc group.[1]

-

-

Acetate/Solvent Content:

-

Why: Residual solvents from purification can artificially inflate the weight, leading to incorrect molar equivalents during synthesis.

-

Part 2: Procurement Decision Logic

The following decision tree illustrates the rigorous validation process required before accepting a batch of this high-value reagent.

Figure 1: Vendor Qualification Workflow. The critical failure point is often Chiral Purity due to the difficulty of asymmetric synthesis for this scaffold.

Part 3: Synthetic Protocol (The "How-To")

The 2,6-dichloro substitution creates a "steric wall" around the alpha-carbon. Standard HBTU/DIEA coupling will fail , leading to deletion sequences.

The Steric Challenge

The chlorine atoms at positions 2 and 6 clash with the incoming amino group and the resin-bound chain. This slows down the reaction kinetics by orders of magnitude compared to standard Phenylalanine.

Optimized Coupling Protocol (Manual or Automated)

Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Essential to reduce racemization.

-

Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA. Collidine is preferred for highly hindered couplings.

Step-by-Step Workflow:

-

Swelling: Swell resin in DMF for 30 minutes (crucial for access to internal sites).

-

Activation (Pre-activation is risky):

-

Dissolve Fmoc-2,6-Cl2-D-Phe-OH (4 eq) and HATU (3.9 eq) in DMF.

-

Add Collidine (8 eq) immediately before adding to the resin.

-

Note: Do not let the activated ester sit for >2 minutes before addition.

-

-

Coupling:

-

Time: 2 to 4 hours (Standard AA is 45 mins).

-

Temperature: 50°C (Microwave) is highly recommended. If room temp, extend to 6 hours.

-

-

Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test.

-

Warning: Kaiser test may give false negatives due to steric bulk preventing the reagent from reacting.

-

-

Double Coupling: Always perform a second coupling cycle for this residue.

Visualizing the Coupling Cycle

Figure 2: Modified SPPS Cycle for Sterically Hindered Amino Acids. Note the mandatory "Repeat" loop if the QC test fails.

Part 4: Scientific Significance (Why use it?)

Metabolic Stability

Peptides containing natural L-Phenylalanine are rapidly degraded by chymotrypsin-like proteases.

-

Mechanism: The D-configuration is not recognized by endogenous enzymes.

-

Enhancement: The 2,6-dichloro groups provide "shielding," preventing the protease catalytic triad from accessing the peptide bond.

Conformational Locking

In drug design, entropy is the enemy of affinity.

-

The bulky chlorines restrict the rotation of the side chain (

angle). -

This "pre-organizes" the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. This is particularly useful in designing inhibitors for p53-MDM2 interactions or other flat protein surfaces.

References

-

Chemical Identity & Properties

-

Fmoc-2,6-dichloro-D-phenylalanine Specifications. ChemSrc. Retrieved from

-

-

Synthesis & Stability Strategies

-

Strategies for Improving Peptide Stability and Delivery. NIH National Library of Medicine (PMC). Retrieved from

-

-

Peptide Drug Design Context

-

Methods to improve the metabolic stability of peptides. Creative Peptides. Retrieved from

-

-

SPPS Coupling Reagents

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. ResearchGate. Retrieved from

-

Sources

Methodological & Application

Application Note and Protocols for the Incorporation of Fmoc-2,6-Dichloro-D-Phenylalanine in Solid-Phase Peptide Synthesis

Introduction: Navigating the Challenges of Sterically Demanding and Electron-Deficient Amino Acids in SPPS

The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity.[1][2] Fmoc-2,6-dichloro-D-phenylalanine is a prime example of such a building block, offering a unique combination of steric bulk and electronic modification. The presence of two chlorine atoms on the phenyl ring introduces significant steric hindrance around the α-carbon, which can impede coupling reactions.[3][4][5][6] Furthermore, the electron-withdrawing nature of the chlorine atoms can influence the reactivity of the carboxyl group and the properties of the resulting peptide.[7][8][9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Fmoc-2,6-dichloro-D-phenylalanine into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer troubleshooting strategies to overcome the challenges associated with this unique amino acid.

Understanding the Key Challenges

The primary obstacle in utilizing Fmoc-2,6-dichloro-D-phenylalanine lies in its steric hindrance. The two chlorine atoms ortho to the benzyl carbon create a crowded environment, making it difficult for the activated carboxyl group to approach the N-terminal amine of the growing peptide chain. This can lead to incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired peptide.[3][4][5][6]

The electron-withdrawing effect of the chlorine atoms can also play a role. While it can increase the acidity of the α-proton, potentially increasing the risk of racemization under certain conditions, it can also influence the reactivity of the carboxyl group during activation.[7][8] Therefore, the choice of coupling reagents and conditions is critical to ensure efficient and epimerization-free incorporation.

Recommended Strategies for Efficient Incorporation

To address the challenges posed by Fmoc-2,6-dichloro-D-phenylalanine, a multi-faceted approach is recommended:

-

Potent Coupling Reagents: Standard coupling reagents may not be sufficient to overcome the steric barrier. The use of highly active uronium or phosphonium salt-based reagents, such as HATU, HCTU, or PyAOP, is strongly advised.[11] These reagents form highly reactive activated esters that can facilitate coupling to the sterically hindered amine.

-

Extended Coupling Times and Double Coupling: A single, standard coupling reaction may not be sufficient to drive the reaction to completion. Extending the coupling time and performing a "double coupling" – where the coupling step is repeated with a fresh portion of activated amino acid – is a prudent strategy.[11]

-

Optimized Solvent and Temperature: The choice of solvent can impact the solvation of the peptide-resin and the reagents, thereby influencing reaction kinetics. N,N-Dimethylformamide (DMF) is a standard solvent, but for difficult couplings, N-methyl-2-pyrrolidone (NMP) or a mixture of solvents may offer improved results. While elevated temperatures can sometimes enhance coupling efficiency, they also increase the risk of racemization and should be used with caution.[11]

-

Careful Monitoring of Reaction Completion: It is crucial to monitor the completion of each coupling step. The Kaiser test or the chloranil test can be used to detect the presence of unreacted primary amines on the resin.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the incorporation of Fmoc-2,6-dichloro-D-phenylalanine in manual or automated SPPS.

Protocol 1: Standard Coupling using HATU

This protocol is suitable for most applications and utilizes the highly efficient coupling reagent HATU.

Materials:

-

Fmoc-2,6-dichloro-D-phenylalanine

-

Rink Amide or Wang resin (pre-loaded with the first amino acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), ACS grade

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of Fmoc-2,6-dichloro-D-phenylalanine:

-

In a separate vessel, dissolve Fmoc-2,6-dichloro-D-phenylalanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the pre-activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Perform a Kaiser test to check for reaction completion.

-

-

Double Coupling (if necessary):

-